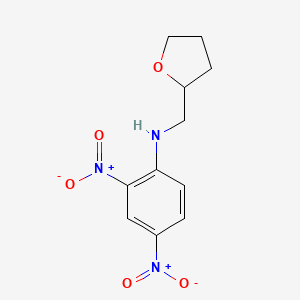
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine is a chemical compound with the molecular formula C11H13N3O5 and a molar mass of 267.24 g/mol It is characterized by the presence of a 2,4-dinitrophenyl group and a tetrahydrofuran-2-ylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2,4-dinitrofluorobenzene with tetrahydrofuran-2-ylmethylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amino derivatives.
Oxidation: Oxidized products of the tetrahydrofuran ring.
科学的研究の応用
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, while the tetrahydrofuran moiety can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
(2,4-Dinitrophenyl)hydrazine: Used in the detection of carbonyl compounds.
(2,4-Dinitrophenyl)amine: Employed in the synthesis of dyes and pigments.
(2,4-Dinitrophenyl)thiolacetate: Utilized in kinetic studies of aminolysis reactions.
Uniqueness
(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to the presence of both a 2,4-dinitrophenyl group and a tetrahydrofuran-2-ylmethylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
2,4-dinitro-N-(oxolan-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h3-4,6,9,12H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWUSZOSOIHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














